molecular formula C14H13N3O2 B2504660 4-(5-Methoxypyridin-3-yl)-1,3-dihydroquinoxalin-2-one CAS No. 2470438-04-9

4-(5-Methoxypyridin-3-yl)-1,3-dihydroquinoxalin-2-one

Cat. No.: B2504660
CAS No.: 2470438-04-9
M. Wt: 255.277
InChI Key: MQGJLFNXJGSMQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-Methoxypyridin-3-yl)-1,3-dihydroquinoxalin-2-one is a heterocyclic compound that features a quinoxaline core substituted with a methoxypyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Methoxypyridin-3-yl)-1,3-dihydroquinoxalin-2-one typically involves multi-step organic reactions. One common method includes the condensation of 5-methoxypyridine-3-carboxaldehyde with o-phenylenediamine under acidic conditions to form the quinoxaline core. This is followed by cyclization and subsequent functional group modifications to introduce the methoxypyridine moiety .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(5-Methoxypyridin-3-yl)-1,3-dihydroquinoxalin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoxaline derivatives with different functional groups, which can be further utilized in medicinal chemistry and material science .

Scientific Research Applications

4-(5-Methoxypyridin-3-yl)-1,3-dihydroquinoxalin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5-Methoxypyridin-3-yl)-1,3-dihydroquinoxalin-2-one involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The methoxypyridine moiety plays a crucial role in enhancing the binding affinity and specificity towards the target enzyme .

Comparison with Similar Compounds

Similar Compounds

    4-(5-Methoxypyridin-3-yl)-1,3-dihydroquinoxalin-2-one: Unique due to its specific substitution pattern and potential bioactivity.

    4-(5-Hydroxypyridin-3-yl)-1,3-dihydroquinoxalin-2-one: Similar structure but with a hydroxyl group instead of a methoxy group, leading to different chemical properties and reactivity.

    4-(5-Chloropyridin-3-yl)-1,3-dihydroquinoxalin-2-one:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group enhances its solubility and potential interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

4-(5-methoxypyridin-3-yl)-1,3-dihydroquinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c1-19-11-6-10(7-15-8-11)17-9-14(18)16-12-4-2-3-5-13(12)17/h2-8H,9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQGJLFNXJGSMQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CC(=C1)N2CC(=O)NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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